molecular formula C8H19O4PS2 B133071 Demeton-S Sulfoxide CAS No. 2496-92-6

Demeton-S Sulfoxide

Cat. No.: B133071
CAS No.: 2496-92-6
M. Wt: 274.3 g/mol
InChI Key: RWRHZQVSYSDUSM-UHFFFAOYSA-N
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Description

Demeton-S Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphorus compound with the chemical formula C₈H₁₉O₄PS₂. It is a derivative of phosphorothioic acid and is known for its use as an insecticide and acaricide. The compound is characterized by its sulfurous odor and is typically found as a colorless to amber oily liquid .

Mechanism of Action

Target of Action

PO Systox Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphate derivative . Organophosphates primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function. By inhibiting this enzyme, organophosphates disrupt the transmission of nerve impulses, leading to various physiological effects.

Action Environment

The action, efficacy, and stability of PO Systox Sulfoxide can be influenced by various environmental factors For instance, temperature and pH can affect the compound’s stability and activity Additionally, the presence of other chemicals can impact its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeton-S Sulfoxide can be synthesized through the oxidation of its precursor, Demeton. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of hydrogen peroxide in the presence of a catalyst to selectively oxidize the sulfide group to a sulfoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Demeton-S Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Thiols, phosphines.

    Catalysts: Metal catalysts such as palladium or platinum can be used to facilitate these reactions.

Major Products

    Oxidation: Sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Demeton-S Sulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Studied for its effects on biological systems, particularly its role as an insecticide.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the formulation of pesticides and acaricides.

Comparison with Similar Compounds

Similar Compounds

    Demeton: The precursor to Demeton-S Sulfoxide, also used as an insecticide.

    Demeton-S-methyl: Another organophosphorus insecticide with a similar mechanism of action.

    Phorate: A related compound with similar pesticidal properties.

Uniqueness

This compound is unique in its selective oxidation process, which allows for the controlled synthesis of the sulfoxide without overoxidation to the sulfone. This selective oxidation is crucial for its effectiveness as an insecticide and its applications in various fields .

Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHZQVSYSDUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042229
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-92-6
Record name Demeton-S sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Demeton-S Sulfoxide
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Demeton-S Sulfoxide

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